Lipophilicity Differentiation: XLogP Comparison of 5,8-Dimethylquinolin-6-amine vs. Unsubstituted 6-Aminoquinoline
5,8-Dimethylquinolin-6-amine exhibits a computed XLogP of 2.2, compared to 1.28–1.3 for unsubstituted 6-aminoquinoline (CAS 580-15-4) [1]. This represents an approximate 0.9 log unit (approximately 8-fold) increase in calculated partition coefficient. This difference is consistent with the additive contribution of two methyl groups to the quinoline core and places the target compound closer to the optimal lipophilicity range (LogP 1–3) for CNS drug-like molecules, while 6-aminoquinoline falls at the lower boundary of this range [2].
| Evidence Dimension | Computed lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.2 |
| Comparator Or Baseline | 6-Aminoquinoline (CAS 580-15-4): XLogP = 1.28 (SIELC) to 1.3 (PubChem), LogP = 2.398 (experimental, Chem960) |
| Quantified Difference | ΔXLogP ≈ +0.9 (approximately 8-fold increase in partition coefficient) |
| Conditions | Computed using different algorithmic methods (XLogP3); values sourced from authoritative chemistry databases. |
Why This Matters
A 0.9 log unit increase in lipophilicity significantly affects membrane permeability, protein binding, and pharmacokinetic behavior, making the dimethylated analog a more suitable scaffold for cell-based assays or in vivo probe development where 6-aminoquinoline may lack sufficient membrane penetration.
- [1] SIELC Technologies. 6-Aminoquinoline (CAS 580-15-4). LogP value (1.28). View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235-248. Review establishing optimal LogP ranges for CNS and oral drug candidates. View Source
